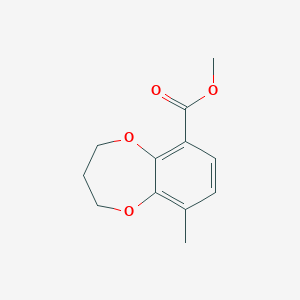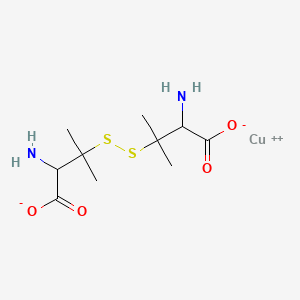
4-Nitrophenyl morpholinophosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl morpholinophosphonochloridate is an organic compound with the molecular formula C10H12ClN2O5P. It is a derivative of phosphonochloridate, containing a nitrophenyl group and a morpholine ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl morpholinophosphonochloridate typically involves the reaction of 4-nitrophenol with morpholine and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Nitrophenol} + \text{Morpholine} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent product quality and high yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl morpholinophosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently performed.
Major Products
Substitution: The major products are phosphonates or phosphonamides, depending on the nucleophile used.
Reduction: The major product is 4-aminophenyl morpholinophosphonochloridate.
Oxidation: The products depend on the specific oxidizing agent and conditions used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl morpholinophosphonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and amides.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl morpholinophosphonochloridate involves its reactivity with nucleophiles. The chlorine atom in the phosphonochloridate group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction to form an amino group, which can further participate in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl chloroformate: Similar in structure but contains a chloroformate group instead of a phosphonochloridate group.
4-Nitrophenyl phosphate: Contains a phosphate group instead of a phosphonochloridate group.
4-Nitrophenyl morpholinophosphonate: Similar but lacks the chlorine atom in the phosphonochloridate group.
Uniqueness
4-Nitrophenyl morpholinophosphonochloridate is unique due to the presence of both a nitrophenyl group and a morpholinophosphonochloridate group. This combination imparts distinct reactivity and makes it a versatile reagent in organic synthesis and biochemical applications.
Propiedades
Número CAS |
79838-05-4 |
|---|---|
Fórmula molecular |
C10H12ClN2O5P |
Peso molecular |
306.64 g/mol |
Nombre IUPAC |
4-[chloro-(4-nitrophenoxy)phosphoryl]morpholine |
InChI |
InChI=1S/C10H12ClN2O5P/c11-19(16,12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(14)15/h1-4H,5-8H2 |
Clave InChI |
NAYVUMVPONYZEA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


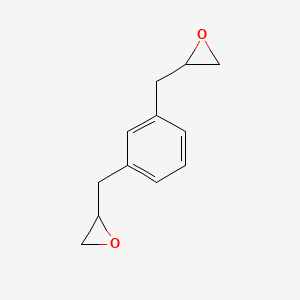

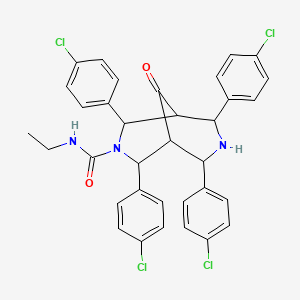
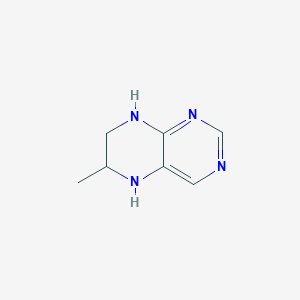

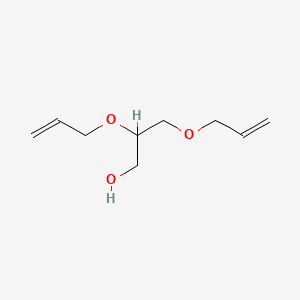
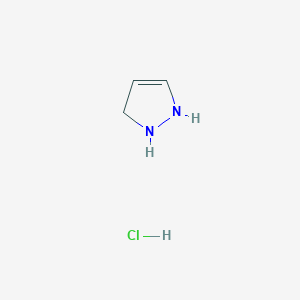
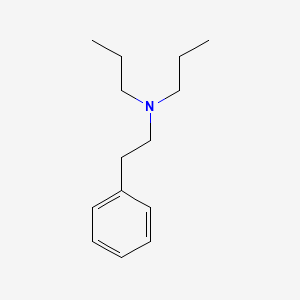
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
